![molecular formula C34H37Cl2F5N2O9P2 B12372378 (2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)
(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as phosphoramidate, ether, and amide, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide involves several steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the phosphoramidate intermediate, followed by the introduction of the dichlorophenyl and pentafluorophenyl groups through a series of substitution and coupling reactions. The final step involves the formation of the amide bond under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl and phosphoramidate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Aplicaciones Científicas De Investigación
(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties, such as coatings or polymers.
Mecanismo De Acción
The mechanism of action of (2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable, reversible inhibitor of mitochondrial glutaminase.
Secondary Metabolites from Endosymbiotic Bacteria: Compounds with antibacterial and anticancer activities.
Pt(II) Complexes with cis-PtP2S2 Pharmacophores: Evaluated as potential antiproliferative agents.
Uniqueness
(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide: stands out due to its combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C34H37Cl2F5N2O9P2 |
|---|---|
Peso molecular |
845.5 g/mol |
Nombre IUPAC |
(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide |
InChI |
InChI=1S/C34H37Cl2F5N2O9P2/c1-5-49-53(46,50-6-2)34(54(47,51-7-3)52-8-4)43-33(45)26(42-27(44)17-16-22-28(37)30(39)32(41)31(40)29(22)38)18-20-12-14-21(15-13-20)48-19-23-24(35)10-9-11-25(23)36/h9-17,26,34H,5-8,18-19H2,1-4H3,(H,42,44)(H,43,45)/b17-16+/t26-/m1/s1 |
Clave InChI |
BUVQOTXMGBNZPM-ZMNABIIRSA-N |
SMILES isomérico |
CCOP(=O)(C(NC(=O)[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)/C=C/C3=C(C(=C(C(=C3F)F)F)F)F)P(=O)(OCC)OCC)OCC |
SMILES canónico |
CCOP(=O)(C(NC(=O)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)NC(=O)C=CC3=C(C(=C(C(=C3F)F)F)F)F)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


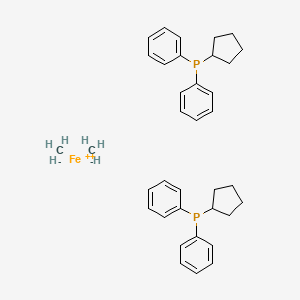
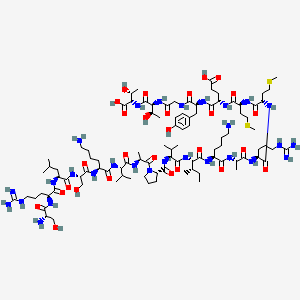
![Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
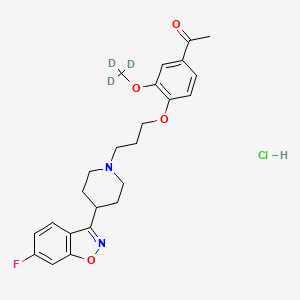
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B12372316.png)

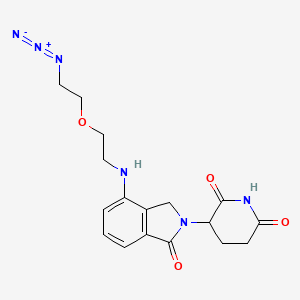
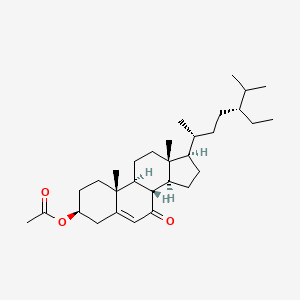

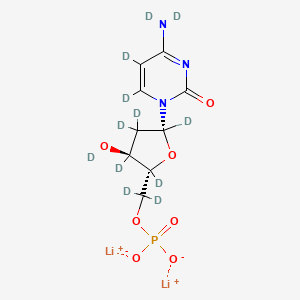
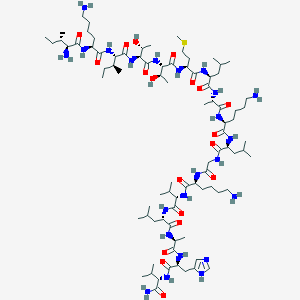


![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
